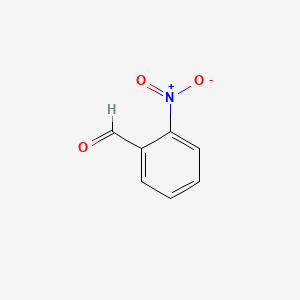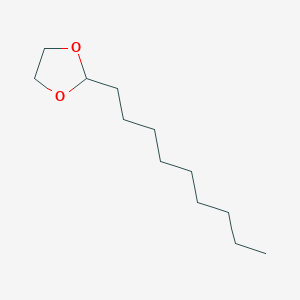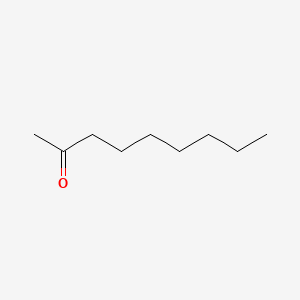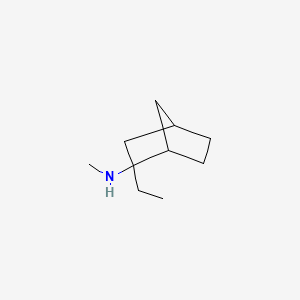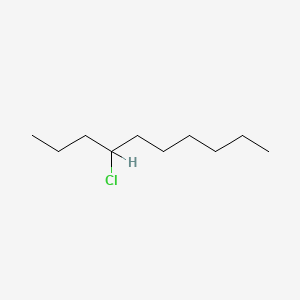
4-Chlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorodecane is a biochemical.
Wissenschaftliche Forschungsanwendungen
Electrochemical Degradation and Mineralization
- The degradation and mineralization of 4-chlorophenol (4-CP), a compound related to 4-Chlorodecane, can be achieved through electrochemical oxidation processes. For instance, a study demonstrated the effective mineralization of 4-CP using electrochemical methods with Ti/RuO2 anodes. This research focused on understanding the evolution of chlorine-related species and the formation of various inorganic ions during the process (Qiao et al., 2021).
Photocatalytic Degradation
- The photocatalytic properties of various industrial TiO2 catalysts were investigated for the degradation of 4-chlorophenol, a similar compound to 4-Chlorodecane. This study aimed to compare the efficiencies of these catalysts in treating contaminated waters and understanding the influence of physical characteristics like surface area on photocatalytic activity (Guillard et al., 1999).
Selective Electrochemical Degradation
- The selective electrochemical degradation of 4-chlorophenol at a Ti/RuO2-IrO2 anode in chloride-rich wastewater represents another area of research relevant to 4-Chlorodecane. This study explored the influence of operational parameters like current density and chloride concentration on the degradation process, highlighting the potential for selective degradation in complex wastewater matrices (De Coster et al., 2017).
Anodic Destruction
- Research on the anodic destruction of 4-chlorophenol solutions using dimensional stable anodes (DSA) provides insights into the electrochemical oxidation process, efficiency, and parameters influencing the destruction of compounds like 4-Chlorodecane (Azzam et al., 2000).
Electrochemical Mineralization
- A study on the electrochemical mineralization of chlorophenol by ruthenium oxide coated titanium electrodes examined the degradation mechanism and efficiency under various process conditions. This research offers a perspective on the mineralization of chlorinated compounds, which is pertinent to 4-Chlorodecane (Chauhan et al., 2016).
Eigenschaften
CAS-Nummer |
999-49-5 |
|---|---|
Produktname |
4-Chlorodecane |
Molekularformel |
C10H21Cl |
Molekulargewicht |
176.72 g/mol |
IUPAC-Name |
4-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-9-10(11)8-4-2/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
SFSRUCSICQYPSN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)Cl |
Kanonische SMILES |
CCCCCCC(CCC)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-Chlorodecane; (+/-)-4-Chlorodecane; 4-Chlorodecane; Decane, 4-chloro-. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



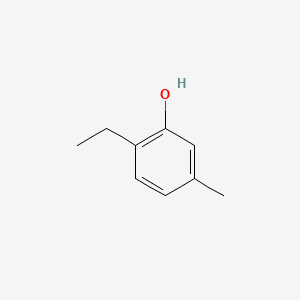
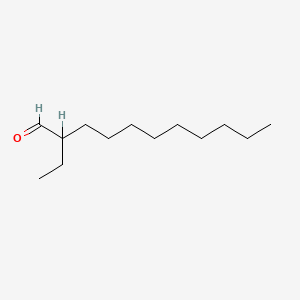
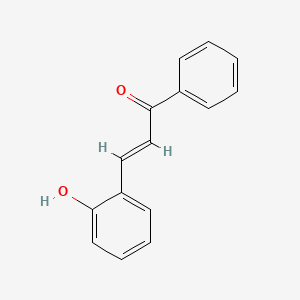
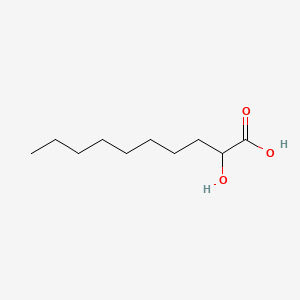
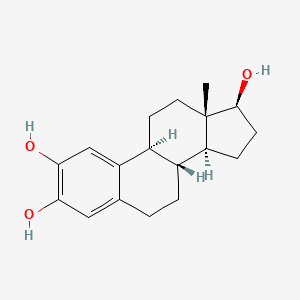
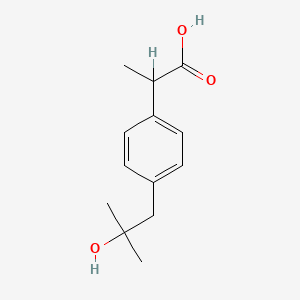
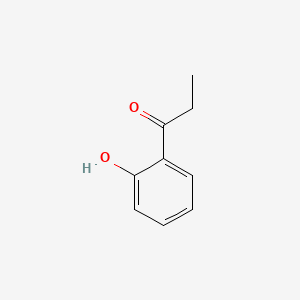
![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
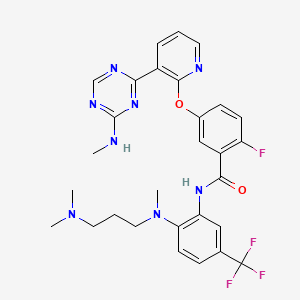
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)
